molecular formula C11H13Cl2NO2S B10843338 4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid

4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid

Cat. No. B10843338
M. Wt: 294.2 g/mol
InChI Key: TYFOZYAERVGDAT-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is an organic compound characterized by the presence of a dichlorobenzylthio group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, sulfuric acid, heat.

    Reduction: Lithium aluminum hydride, ether solvent.

    Substitution: N-bromosuccinimide (NBS), light or heat.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorobenzylthio)-2-aminobutanoic acid involves its interaction with specific molecular targets. The dichlorobenzylthio group is known to exhibit antimicrobial properties by disrupting the cell membrane integrity of bacteria and viruses . The amino and carboxylic acid groups may also play a role in binding to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dichlorobenzylthio)-2-aminobutanoic acid is unique due to the presence of both the dichlorobenzylthio group and the butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

properties

Molecular Formula

C11H13Cl2NO2S

Molecular Weight

294.2 g/mol

IUPAC Name

2-amino-4-[(2,5-dichlorophenyl)methylsulfanyl]butanoic acid

InChI

InChI=1S/C11H13Cl2NO2S/c12-8-1-2-9(13)7(5-8)6-17-4-3-10(14)11(15)16/h1-2,5,10H,3-4,6,14H2,(H,15,16)

InChI Key

TYFOZYAERVGDAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CSCCC(C(=O)O)N)Cl

Origin of Product

United States

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